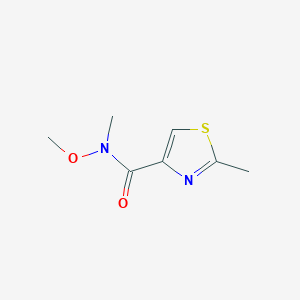

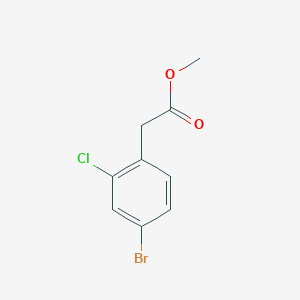

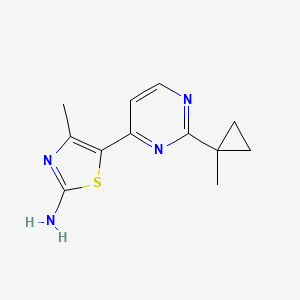

![molecular formula C11H20N2O2S B1466244 2-[4-(噻吩-4-基)哌嗪-1-基]乙酸 CAS No. 1486700-44-0](/img/structure/B1466244.png)

2-[4-(噻吩-4-基)哌嗪-1-基]乙酸

描述

“2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula for this compound is C6H12N2O2 and it has a molecular weight of 144.17 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid” is characterized by an empirical formula of C6H12N2O2 . More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid” include a molecular weight of 144.17 and an empirical formula of C6H12N2O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . More detailed physical and chemical properties would require additional data, which is not available in the sources I found.科学研究应用

合成与结构分析

二氢嘧啶酮衍生物的开发:通过一锅 Biginelli 反应合成了含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物。这些化合物的结构特性表明它们具有广泛的生物应用潜力 (Bhat 等人,2018)。

晶体结构分析:对各种化合物的晶体结构的研究,包括阿莫沙平乙酸盐和喹硫平 N 氧化物-富马酸,有助于理解分子相互作用和潜在的药物设计 (Bhardwaj 等人,2015);(Shen 等人,2012)。

生物活性与应用

单胺氧化酶-B (MAO-B) 抑制:由 2-(4-(吡啶-2-基)哌嗪-1-基)乙酸衍生的过渡金属配合物被合成并显示出对 MAO-B 的抑制活性,表明在治疗神经系统疾病中具有潜在应用 (Ren 等人,2017)。

抗菌和抗癌活性:合成了含有 1,2,4-噻唑和哌嗪的酰胺衍生物,并评估了它们的抗癌活性,突出了这些化合物的化学多功能性和潜在治疗应用 (Jin, 2014)。

驱虫活性:哌嗪衍生物被合成并表现出显着的驱虫活性,为寄生虫感染的新疗法的开发提供了见解 (Mavrova 等人,2006)。

化学多样性和库生产

多种哌嗪衍生物的合成:对作为库生产中间体的对映体纯哌嗪-2-乙酸酯合成的研究强调了这些化合物在为药物发现产生多种分子库中的潜力 (Chamakuri 等人,2018)。

作用机制

- TPA’s primary targets include DNA gyrase and topoisomerase IV . These enzymes are essential for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .

Target of Action

Result of Action

- TPA inhibits bacterial growth by disrupting DNA processes. TPA targets Gram-negative bacteria, with potential against quinolone-resistant strains. TPA may prevent biofilm formation, enhancing its antimicrobial efficacy .

生化分析

Biochemical Properties

2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme crucial for DNA replication and transcription . This interaction inhibits the enzyme’s activity, leading to potential antimicrobial effects. Additionally, 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid can interact with efflux transporters, which are proteins involved in the removal of harmful substances from cells . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

The effects of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce changes in the phosphorylation status of proteins involved in cell signaling . This alteration can lead to changes in gene expression, affecting cellular metabolism and overall cell function. Furthermore, 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid has been observed to impact cell viability, particularly in cancer cells, by inducing apoptosis .

Molecular Mechanism

At the molecular level, 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with DNA gyrase inhibits the enzyme’s activity, preventing DNA replication and transcription . Additionally, it can activate or inhibit other enzymes involved in cellular metabolism, further influencing cellular function. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The effects of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo degradation, leading to changes in its efficacy and potential long-term effects on cellular function . These findings highlight the importance of understanding the temporal dynamics of the compound in different settings.

Dosage Effects in Animal Models

The effects of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can induce beneficial effects, such as antimicrobial activity and modulation of cellular metabolism . Higher doses may lead to toxic or adverse effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA replication and transcription . Additionally, it can modulate metabolic flux and metabolite levels, further influencing cellular function . These interactions highlight the compound’s potential in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites, enhancing its efficacy. Understanding the subcellular localization of the compound is crucial for developing targeted therapeutic strategies.

属性

IUPAC Name |

2-[4-(thian-4-yl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-5-13(6-4-12)10-1-7-16-8-2-10/h10H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCLVKOIRJZDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCN(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

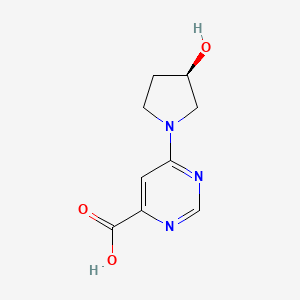

![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)